Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-hydroxyethyl)-
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Overview
Description
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(2-hydroxyethyl)acetamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science. This particular compound features a benzimidazole core linked to a thioether and an acetamide group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(2-hydroxyethyl)acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with a suitable thiol compound to introduce the thioether linkage.
Acetamide Introduction: Finally, the thioether derivative is reacted with an acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced to remove the acetamide group, yielding the corresponding amine.
Substitution: The benzimidazole core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(2-hydroxyethyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: Known for its antitumor activity.
2-Aminomethylbenzimidazole: Used as a fine chemical intermediate.
Uniqueness
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(2-hydroxyethyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives.
Properties
CAS No. |
88819-55-0 |
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Molecular Formula |
C11H13N3O2S |
Molecular Weight |
251.31 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C11H13N3O2S/c15-6-5-12-10(16)7-17-11-13-8-3-1-2-4-9(8)14-11/h1-4,15H,5-7H2,(H,12,16)(H,13,14) |
InChI Key |
FFSHSAVQEZMZGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NCCO |
Origin of Product |
United States |
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